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Compound of Interest

Compound Name: 3-(2-Methylphenoxy)propylamine

Cat. No.: B1306394

Introduction

The 3-(2-Methylphenoxy)propylamine scaffold is a privileged structure in medicinal
chemistry, forming the core of numerous clinically significant drugs. Its versatility allows for
interaction with a range of biological targets, leading to diverse pharmacological activities. This
structural framework was notably derived by Eli Lilly from the antihistamine diphenhydramine
and has been foundational in the discovery of several key antidepressant medications.[1]
Derivatives of this scaffold are primarily known for their roles as monoamine reuptake inhibitors
and histamine receptor antagonists, making them crucial for treating psychiatric disorders,
allergic conditions, and neurological diseases. This guide provides an in-depth analysis of the
pharmacological profile, structure-activity relationships (SAR), and pharmacokinetics of these
derivatives, intended for researchers and professionals in drug development.

Core Pharmacological Profiles

The pharmacological diversity of 3-(2-Methylphenoxy)propylamine derivatives stems from
specific substitutions on the phenoxy ring, the propylamine chain, and the terminal amine.
These modifications dictate the primary biological target and the resulting therapeutic effect.

Monoamine Reuptake Inhibition
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A prominent class of these derivatives functions by inhibiting the reuptake of monoamine
neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—at their
respective transporters: SERT, NET, and DAT. By blocking these transporters, these
compounds increase the synaptic concentration of neurotransmitters, enhancing
neurotransmission. This mechanism is the cornerstone of treatment for depression, anxiety
disorders, and attention-deficit/hyperactivity disorder (ADHD).

Key examples include Atomoxetine, a selective norepinephrine reuptake inhibitor (NRI), and
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI).[1] The selectivity for different
transporters is a critical aspect of their pharmacological profile, influencing both their efficacy
and side-effect profiles.

Quantitative Data: Monoamine Transporter Inhibition

Transporter
Compound Primary Target(s) Inhibition (IC50/Ki, Reference
nM)
Atomoxetine NRI NET: 0.03 uM [2]
Fluoxetine SSRI SERT: <10 uM [2]
Nisoxetine NRI NET: Potent Inhibitor [1]
Norfluoxetine SSRI SERT: Potent Inhibitor  [1]
SERT & NET: Potent
N-Methyl-PPPA SNRI - [1]
Inhibitor

Note: Specific quantitative values for all compounds were not available in the provided search
results. The table reflects the described potency.
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Figure 1: Mechanism of Monoamine Reuptake Inhibition.

Histamine Receptor Antagonism
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Other derivatives of the propylamine scaffold are potent antagonists of histamine receptors,
particularly the H1 and H3 subtypes.

» H1 Receptor Antagonists: These compounds are classical antihistamines used to treat
allergic conditions. They work by competitively inhibiting the binding of histamine to H1
receptors on smooth muscle, endothelial cells, and neurons, thereby mitigating symptoms
like itching, edema, and vasodilation.[3] Many first-generation H1 antagonists, due to their
lipophilicity, cross the blood-brain barrier and cause sedation by blocking central H1
receptors.[3]

o H3 Receptor Antagonists/Inverse Agonists: The H3 receptor is a presynaptic autoreceptor
that negatively regulates the release of histamine and other neurotransmitters (e.qg.,
acetylcholine, norepinephrine, serotonin).[4] Antagonists or inverse agonists of the H3
receptor block this negative feedback loop, leading to increased neurotransmitter release.
This mechanism is being explored for the treatment of cognitive disorders, epilepsy, and
obesity.[4][5][6]

Quantitative Data: Histamine H3 Receptor Ligand Activity
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Alkyl Binding Functional
Compound Key . . -
Spacer . Affinity (Ki,  Activity Reference
Class Substituent
Length nM) (EC50, nM)
tert-Amyl
o 157
Phenoxyalkyl 5 carbons Piperidine 8.8 ) [41[6]
] (Antagonist)
amine
tert-Amyl
164
Phenoxyalkyl 5 carbons N/A 234 ) [41[6]
) (Antagonist)
amine
Acetyl/Propio 4
nyl -
3-4 carbons Pyridylpipera 5.2-115 N/A [5]
Phenoxyalkyl ]
zine
amine
tert-
4-
Butyl/Pentyl ) ]
3-4 carbons Pyridylpipera 16.0- 120 N/A [7]
Phenoxyalkyl )
zine
amine
Dual 2-
H3R/MAO-B 3 carbons Methylpyrroli 25 N/A [8]
Ligand dine

N/A: Data not available in the provided search results.
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Figure 2: Histamine H3 Receptor Antagonism Signaling Pathway.
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Structure-Activity Relationships (SAR)

The therapeutic application of 3-(2-Methylphenoxy)propylamine derivatives is highly
dependent on their structural features.

e Propyl Chain Length: For histamine H3 receptor antagonists, a three-carbon linker between
the phenoxy group and the amine appears to be optimal for activity. Studies on 3-(4-(4H-
1,2,4-triazol-4-yl)phenoxy)-propylamine derivatives showed that the order of antagonistic
activity based on the carbon chain length was 3 >2 >4 >> 5,[9]

e Aromatic Ring Substitution: Electron-donating groups on the phenyl ring tend to increase
antihistamine activity, suggesting a strong pi-interaction with the receptor.[10] Conversely,
electron-withdrawing substituents decrease potency.[10] For H3R ligands, introducing
carbonyl-containing residues in the lipophilic part of the molecule can increase affinity.[5]

o Terminal Amine Group: The nature of the amine group is critical. For instance, the 4-
pyridylpiperazine moiety has been identified as a crucial element for high hH3R affinity.[5][7]

Pharmacokinetics

The pharmacokinetic profile determines the absorption, distribution, metabolism, and excretion
(ADME) of a drug, which is crucial for its clinical utility.

One studied derivative, S-4 (a non-steroidal selective androgen receptor modulator with a
related structure), demonstrated rapid absorption and slow clearance in rats.[11][12] It showed
dose-dependent oral bioavailability, which was complete at lower doses.[11][12] The half-life in
rats ranged from 2.6 to 5.3 hours.[11][12] Metabolism of related propylamine derivatives often
involves N-oxidation and N-demethylation.[13] For the monoamine oxidase inhibitor (R)-N-(2-
Heptyl)-N-methylpropargylamine, depropargylation occurred faster than demethylation.[14]

Pharmacokinetic Parameters of S-4 in Rats
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Parameter Value Condition Reference
Clearance (CL) 1.0 - 2.1 mL/min/kg Dose-dependent [11][12]
Volume of Distribution
~0.448 L/kg All treatment groups [11][12]
(vd)
) o Complete (at 1 & 10
Oral Bioavailability (F) Dose-dependent [11][12]
mg/kg)
57% (at 30 mg/kg) [11][12]
Half-life (t1/2) 2.6 - 5.3 hours Across dose range [11][12]
Time to Max )
48 - 336 min Oral doses [11]

Concentration (Tmax)

Experimental Protocols

The characterization of 3-(2-Methylphenoxy)propylamine derivatives involves a suite of in
vitro and in vivo assays.

In Vitro Radioligand Binding Assay (for hH3R)

This assay quantifies the affinity of a compound for a specific receptor.

o Objective: To determine the binding affinity (Ki) of test compounds for the human histamine
H3 receptor (hH3R).

» Methodology:

Source: Membranes from CHO-K1 or HEK293 cells stably expressing the hH3R are used.
[8]

(¢]

o

Radioligand: A radiolabeled ligand, typically [3H]Na-Methylhistamine, is used as a
competitive binder.

Procedure: Cell membranes are incubated with the radioligand and varying concentrations

o

of the test compound.
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o Separation: Bound and free radioligand are separated by rapid filtration through glass fiber
filters.

o Detection: The radioactivity retained on the filters is measured using liquid scintillation
counting.

o Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific
radioligand binding) is determined from competition curves. The Ki value is then calculated
using the Cheng-Prusoff equation.
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Figure 3: Workflow for an In Vitro Radioligand Binding Assay.

In Vivo Pharmacokinetic Study (Rat Model)

This protocol is designed to determine the ADME properties of a compound in a living

organism.
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o Objective: To determine key pharmacokinetic parameters (CL, Vd, t1/2, F) of a test
compound.

o Methodology:
o Subjects: Male Sprague-Dawley rats are typically used.[11][12]
o Administration:

» Intravenous (IV) Group: The compound is administered via a jugular vein catheter at
various doses to determine intrinsic disposition parameters.[11][12]

» Oral (PO) Group: The compound is administered by oral gavage to assess absorption
and bioavailability.[11][12]

o Sampling: Blood samples are collected from the jugular vein at predetermined time points
post-administration.

o Sample Processing: Plasma is separated from the blood samples by centrifugation.

o Analysis: Plasma concentrations of the compound are quantified using a validated HPLC
or LC-MS/MS method.[11][12]

o Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-
compartmental methods to calculate parameters like AUC (Area Under the Curve), CL,
Vd, and t1/2. Bioavailability (F) is calculated as (AUC_oral / AUC_IV) * (Dose_IV /
Dose_oral).
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Figure 4: Workflow for an In Vivo Pharmacokinetic Study.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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